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one

Cat. No.: B2501390 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive structural analysis of 6-
(trifluoromethoxy)chroman-4-one, a fluorinated derivative of the chroman-4-one scaffold.

Chroman-4-ones are a significant class of heterocyclic compounds recognized for their wide

range of biological activities, including potential as anticancer, antioxidant, and anti-

inflammatory agents. The introduction of a trifluoromethoxy group at the 6-position is

anticipated to modulate the compound's physicochemical properties and biological activity. This

document outlines the predicted structural and spectroscopic characteristics of 6-
(trifluoromethoxy)chroman-4-one, a proposed synthetic route, and a discussion of its

potential biological relevance based on the known activities of related chroman-4-one

derivatives.

Molecular Structure and Properties
6-(trifluoromethoxy)chroman-4-one possesses a core chroman-4-one structure, which

consists of a benzene ring fused to a dihydropyranone ring. The key structural feature is the

trifluoromethoxy (-OCF₃) group substituted at the 6-position of the aromatic ring. This electron-
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withdrawing group is expected to influence the electron density distribution of the aromatic

system and the reactivity of the entire molecule.

Property Predicted Value

Molecular Formula C₁₀H₇F₃O₃

Molecular Weight 232.16 g/mol

CAS Number 874774-49-9

Appearance Predicted to be a solid at room temperature.

Solubility
Expected to be soluble in common organic

solvents.

LogP (Predicted) ~2.5 - 3.5

Spectroscopic Analysis (Predicted)
Due to the limited availability of experimental data, the following spectroscopic characteristics

are predicted based on the analysis of similar chroman-4-one structures and computational

modeling.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic

protons of the chroman-4-one core.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.7 - 7.9 d 1H H-5

~7.2 - 7.4 dd 1H H-7

~7.1 - 7.2 d 1H H-8

~4.5 - 4.7 t 2H H-2 (CH₂)

~2.8 - 3.0 t 2H H-3 (CH₂)
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¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the carbon framework of the molecule, with the

trifluoromethoxy and carbonyl carbons being particularly noteworthy.

Chemical Shift (δ, ppm) Assignment

~190 - 195 C-4 (C=O)

~155 - 160 C-8a

~145 - 150 (q) C-6 (-OCF₃)

~120 - 130 Aromatic CH

~115 - 125 (q) -OCF₃

~110 - 120 C-4a

~65 - 70 C-2 (CH₂)

~35 - 40 C-3 (CH₂)

Note: The signal for the carbon attached to the -OCF₃ group and the -OCF₃ carbon itself are

expected to appear as quartets due to coupling with the fluorine atoms.

Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the key functional

groups present in the molecule.

Wavenumber (cm⁻¹) Intensity Assignment

~1680 - 1700 Strong C=O (ketone) stretching

~1600, ~1480 Medium C=C (aromatic) stretching

~1250 - 1290 Strong C-O-C (ether) stretching

~1150 - 1210 Strong
C-F (trifluoromethoxy)

stretching
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Mass Spectrometry
Electron impact mass spectrometry (EI-MS) is expected to show a molecular ion peak

corresponding to the molecular weight of the compound, along with characteristic

fragmentation patterns.

m/z Interpretation

232 [M]⁺ (Molecular ion)

204 [M - CO]⁺

149 Retro-Diels-Alder fragmentation

121 Fragmentation of the benzofuran moiety

Proposed Synthesis
A plausible synthetic route to 6-(trifluoromethoxy)chroman-4-one involves the intramolecular

cyclization of a substituted phenoxypropanoic acid.

Experimental Protocol: Synthesis of 6-
(trifluoromethoxy)chroman-4-one
Step 1: Synthesis of 3-(4-(trifluoromethoxy)phenoxy)propanoic acid

To a solution of 4-(trifluoromethoxy)phenol (1.0 eq) in a suitable solvent such as acetone or

DMF, add potassium carbonate (2.0 eq).

To this suspension, add β-propiolactone (1.2 eq) dropwise at room temperature.

Stir the reaction mixture at room temperature for 12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, filter the reaction mixture to remove the inorganic salts.

Acidify the filtrate with a dilute acid (e.g., 1M HCl) to precipitate the product.
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Collect the solid by filtration, wash with water, and dry under vacuum to yield 3-(4-

(trifluoromethoxy)phenoxy)propanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization)

To a flask containing a dehydrating agent and catalyst, such as polyphosphoric acid (PPA) or

Eaton's reagent, add 3-(4-(trifluoromethoxy)phenoxy)propanoic acid (1.0 eq).

Heat the reaction mixture to 80-100 °C with stirring for 2-4 hours.

Monitor the reaction by TLC.

After completion, carefully pour the hot reaction mixture onto crushed ice with vigorous

stirring.

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or

dichloromethane).

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel using a hexane/ethyl

acetate gradient to afford 6-(trifluoromethoxy)chroman-4-one.

Synthesis Workflow

4-(trifluoromethoxy)phenol 3-(4-(trifluoromethoxy)phenoxy)propanoic acid
+ β-propiolactone, K₂CO₃

6-(trifluoromethoxy)chroman-4-one
PPA, Heat

Click to download full resolution via product page

Proposed synthesis of 6-(trifluoromethoxy)chroman-4-one.
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Potential Biological Activity and Signaling Pathways
While the specific biological activities of 6-(trifluoromethoxy)chroman-4-one have not been

extensively reported, the chroman-4-one scaffold is a well-established pharmacophore.

Derivatives have shown a variety of biological effects, and the introduction of the

trifluoromethoxy group may enhance potency and metabolic stability.

Sirtuin 2 (SIRT2) Inhibition
Several substituted chroman-4-one derivatives have been identified as selective inhibitors of

SIRT2, a class III histone deacetylase.[1][2] SIRT2 is implicated in various cellular processes,

including cell cycle regulation and tumorigenesis. Inhibition of SIRT2 is a promising strategy for

cancer therapy.
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Potential inhibition of the Akt signaling pathway.
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Akt Signaling Pathway
The Akt (or Protein Kinase B) signaling pathway is a crucial regulator of cell survival,

proliferation, and metabolism.[3] Dysregulation of this pathway is a hallmark of many cancers.

Some studies suggest that chroman-4-one derivatives may exert their anticancer effects by

modulating the Akt pathway.
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Inhibition of SIRT2 by chroman-4-one derivatives.
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Conclusion
6-(trifluoromethoxy)chroman-4-one is a promising scaffold for the development of novel

therapeutic agents. This technical guide provides a foundational understanding of its structural

and spectroscopic properties based on predictive methods. The proposed synthetic route offers

a viable pathway for its preparation, enabling further investigation into its biological activities.

The potential for this compound to modulate key signaling pathways, such as those involving

SIRT2 and Akt, warrants further experimental validation and positions it as a molecule of

interest for drug discovery programs, particularly in oncology and inflammatory diseases.

Future studies should focus on the experimental verification of the data presented herein and a

thorough evaluation of the compound's pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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